molecular formula C13H10FNO B107254 3-[(4-Fluorophenyl)iminomethyl]phenol CAS No. 1653959-48-8

3-[(4-Fluorophenyl)iminomethyl]phenol

Cat. No. B107254
M. Wt: 215.22 g/mol
InChI Key: VMABNWXQUYPGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[(4-Fluorophenyl)iminomethyl]phenol" is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound to give a C=N double bond, known as an imine. Schiff bases like this one are known for their diverse applications in various fields such as materials science, catalysis, and organic synthesis .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, oligo-2-[(4-fluorophenyl) imino methylene] phenol was synthesized through oxidative polycondensation reactions using air oxygen and NaOCl in an aqueous alkaline medium. The reaction conditions were optimized to achieve high yields and the resulting oligomers were characterized using various techniques such as NMR, FT-IR, and size exclusion chromatography . Similarly, novel polyurethanes have been prepared from related phenolic Schiff bases by reacting with different diisocyanates, showcasing the versatility of these compounds in polymer synthesis .

Molecular Structure Analysis

The molecular structure of Schiff bases can be quite complex and is often studied using spectroscopic and X-ray crystallographic techniques. For example, a related compound with a fluorophenyl group was characterized by FTIR, NMR, and X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and intramolecular interactions that stabilize the structure . Another study on a methoxyphenyl derivative demonstrated that the molecule adopts an enol-imine tautomeric form with a nearly planar conformation, which is stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

Schiff bases can undergo various chemical reactions due to the reactive imine group. The studies provided do not detail specific reactions for "3-[(4-Fluorophenyl)iminomethyl]phenol," but the related literature suggests that these compounds can participate in further condensation reactions, coordination with metal ions to form complexes, and can be used as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases are influenced by their molecular structure. The stability of these compounds can be assessed through thermal degradation studies, as seen in the oligomer-metal complexes derived from a related Schiff base, which showed increased thermal stability compared to the monomer . The solubility of Schiff base polymers in polar aprotic solvents has also been reported, which is important for their application in materials science . Additionally, theoretical studies such as DFT calculations can provide insights into the electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

Tautomerism and Molecular Structure

3-[(4-Fluorophenyl)iminomethyl]phenol exhibits tautomerism, existing in phenol form in solution and preferring a quinone arrangement in the solid state. NMR and X-ray techniques have been used to analyze its structure, highlighting its diverse molecular behavior (Sridharan et al., 2004).

Protonation Studies

Studies on the protonation of 4-fluorophenol and similar compounds in concentrated aqueous sulfuric acid using 13C NMR spectroscopy have been conducted. These studies provide insights into the protonation behavior of these compounds, which is important for understanding their chemical properties (Koeberg-Telder et al., 2010).

Applications in Synthesis of Biologically Active Molecules

This compound is identified as a pharmacophore, used in synthesizing new biologically active molecules, such as certain antibacterial agents, highlighting its significance in medicinal chemistry (Holla et al., 2003).

Material Synthesis and Characterization

3-[(4-Fluorophenyl)iminomethyl]phenol has been used in the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes. These compounds have been characterized using various techniques such as NMR, FT-IR, and UV-Vis, and have shown promising stability against thermo-oxidative decomposition (Kaya & Gül, 2004).

Polymer Research

The compound has been used in the preparation of novel polyurethanes, where it reacts with different diisocyanates. The resultant polymers have been characterized extensively, showing solubility in polar aprotic solvents and semi-crystalline nature (Raghu et al., 2008).

Fluorescent Sensing and Imaging

3-[(4-Fluorophenyl)iminomethyl]phenol-based compounds have been explored for fluorescent sensing, especially in detecting zinc(II) ions. Their ability to significantly increase emission quantum yield upon interaction with Zn2+ ions makes them valuable in biological and environmental sensing (Roy et al., 2009).

properties

IUPAC Name

3-[(4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(16)8-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMABNWXQUYPGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)iminomethyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.